molecular formula C11H9N5O B1454680 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1330043-94-1

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B1454680
CAS RN: 1330043-94-1
M. Wt: 227.22 g/mol
InChI Key: JTAKTNUQPXTDBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been explored to prepare this compound. One such method involves the reaction of appropriate precursors under specific conditions. For instance, a recent study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives, including our target compound, using scaffold hopping and computer-aided drug design . The synthetic route may involve various steps, such as cyclization, functional group transformations, and purification.


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 249°C .

Scientific Research Applications

Synthetic Organic Chemistry

Research has demonstrated innovative methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis. For instance, a study describes a facile, regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs, highlighting the efficiency and convenience of the synthesis process under ultrasound irradiation, which also revealed promising anti-inflammatory and anti-cancer activities of the synthesized compounds (Kaping et al., 2016).

Mechanistic Insights into Pyrimidine Transformations

Another study explored the conversion of 4-methoxy-5-nitropyrimidine into various derivatives, providing mechanistic insights into the transformations of pyrimidines into pyrazoles, which are crucial for the development of new synthetic routes (Biffin et al., 1968).

Biological Activity

Research on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various pyrazolo derivatives, including pyrazolo[1,5-a]pyrimidines, has expanded the understanding of these compounds' potential in medicinal chemistry. These studies have identified compounds with significant antimicrobial activity, underscoring the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives (Zaki et al., 2016).

Luminescence and Bioaffinity Applications

Lanthanide complexes involving pyrazole-containing complexing acids have been synthesized, with luminescence properties being measured. These complexes, including derivatives of pyrazolo[1,5-a]pyrimidines, show promise for bioaffinity applications due to their stable luminescence yields and the possibility of attaching to biomolecules (Rodríguez-Ubis et al., 1997).

Antioxidant and Anti-inflammatory Activities

The synthesis and evaluation of toxicity and antioxidant activity of pyrazoline derivatives, a related class of compounds, indicate the potential for 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine derivatives to possess significant biological activities. These studies contribute to a growing body of evidence supporting the exploration of these compounds for therapeutic uses (Jasril et al., 2019).

Safety and Hazards

Safety data, including toxicity, mutagenicity, and adverse effects, should be evaluated. Preliminary studies suggest good plasma stability and low inhibitory activity against cytochrome P450 isoforms except CYP2C9 for compound C03 .

Mechanism of Action

Target of Action

The primary target of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein kinase involved in the regulation of the cell cycle . It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .

Mode of Action

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine affects several biochemical pathways. The most notable is the Ras/Erk pathway, which is associated with cell proliferation . Inhibition of CDK2 disrupts this pathway, leading to a decrease in cell proliferation .

Pharmacokinetics

These properties, which include good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms, contribute to the compound’s bioavailability .

Result of Action

The result of the action of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a significant reduction in cell proliferation. This is due to the compound’s ability to inhibit CDK2, leading to alterations in cell cycle progression and the induction of apoptosis . The compound has shown superior cytotoxic activities against certain cell lines .

properties

IUPAC Name

3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-17-10-2-3-13-11(15-10)8-6-14-16-5-4-12-7-9(8)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAKTNUQPXTDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.